molecular formula C11H7ClN2O2 B1427012 3-(2-Chloropyrimidin-4-yl)benzoic acid CAS No. 937271-47-1

3-(2-Chloropyrimidin-4-yl)benzoic acid

Cat. No.: B1427012
CAS No.: 937271-47-1
M. Wt: 234.64 g/mol
InChI Key: BDGHZCIREYKVKH-UHFFFAOYSA-N
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Description

3-(2-Chloropyrimidin-4-yl)benzoic acid is a useful research compound. Its molecular formula is C11H7ClN2O2 and its molecular weight is 234.64 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Optimization

  • The compound plays a role in the synthesis of important molecular fragments like orexin Filorexant (MK-6096), a compound related to sleep-wake regulation. An optimized synthetic method for a related compound, 5-methyl-2-(pyrimidin-2-yl)benzoic acid, demonstrates the relevance of similar structures in medicinal chemistry (Liu, Zhao, Yu, & Liu, 2020).

Intermediate in Medicinal Synthesis

  • It serves as an intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors, highlighting its importance in the development of antiviral medications (Xiu-lia, 2015).

Novel Synthesis Approaches

  • A new synthetic approach involving 2-(pyrimidin-2-yl)benzoic acids is developed for pharmaceutical applications, showcasing its versatility in drug design (Hordiyenko et al., 2020).

Application in Organic Chemistry

  • The compound is used in the development of novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions, indicating its role in green chemistry and sustainable synthesis methods (Quiroga et al., 2007).

Role in Biological Chemistry

  • It is involved in the development of novel fluorescence probes for detecting reactive oxygen species, demonstrating its application in biochemical research and diagnostics (Setsukinai et al., 2003).

Structural Chemistry Studies

  • The compound contributes to studies in crystallography and molecular structure, as seen in the synthesis and analysis of related pyrimidine compounds (Wu et al., 2005).

Biochemical Applications

  • Its derivatives are studied for their influence on enzymatic processes, indicating its potential in biochemical and pharmacological research (Xanthopoulou et al., 2008).

Molecular Packing and Base Pairing

  • Research on its derivatives aids in understanding molecular packing and base pairing in aminopyrimidine structures, contributing to the broader understanding of nucleic acid structures and functions (Cheng et al., 2011).

Luminescence and Optoelectronic Applications

  • Its role in the synthesis of luminescent compounds suggests applications in optoelectronics and sensor technology (Srivastava et al., 2017).

Advanced Material Science

  • The compound is instrumental in the development of new materials with specific properties, like luminescent phthalimidino derivatives (Chen, Li, & Cai, 2009).

Properties

IUPAC Name

3-(2-chloropyrimidin-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-11-13-5-4-9(14-11)7-2-1-3-8(6-7)10(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGHZCIREYKVKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701283460
Record name 3-(2-Chloro-4-pyrimidinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701283460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937271-47-1
Record name 3-(2-Chloro-4-pyrimidinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937271-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Chloro-4-pyrimidinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701283460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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